Src キナーゼ阻害剤 I

概要

科学的研究の応用

Src I1 is widely used in scientific research due to its potent inhibitory effects on Src family kinases. Some of its applications include:

生化学分析

Biochemical Properties

Src Kinase Inhibitor I interacts with both ATP and peptide-binding sites . It has been reported to have a high potency and selectivity, with IC50 values of 44 and 88 nM for Src and Lck, respectively . The compound also inhibits VEGFR2 and C-fms, with IC50 values of 0.32 and 30 µM, respectively . It plays a critical role in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules .

Cellular Effects

Src Kinase Inhibitor I has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to prevent oestrogen resistance in animal models and reduce microgliosis and decrease levels of inflammatory factors .

Molecular Mechanism

The molecular mechanism of Src Kinase Inhibitor I involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to have a slow inactivation rate compared to other clinically approved covalent kinase inhibitors .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Src Kinase Inhibitor I has shown changes in its effects. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Src Kinase Inhibitor I vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Src Kinase Inhibitor I is involved in several metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Src Kinase Inhibitor I is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Src Kinase Inhibitor I and any effects on its activity or function have been studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

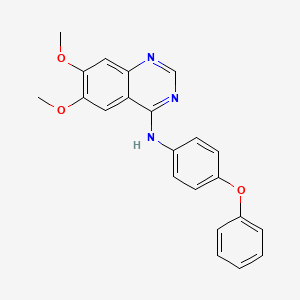

合成経路と反応条件: Src I1の合成は、6,7-ジメトキシキナゾリンと4-フェノキシアニリンを特定の条件下で反応させることで行われます。 反応には通常、ジメチルスルホキシド(DMSO)などの溶媒が必要で、反応を促進するために加熱が必要な場合があります .

工業的生産方法: Src I1の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために、反応条件を慎重に制御することが含まれます。 その後、化合物は、高性能液体クロマトグラフィー(HPLC)などの技術を使用して精製され、≥99%の純度を実現します .

化学反応の分析

反応の種類: Src I1は、主にキナーゼのATP結合部位とペプチド結合部位と競合的に阻害反応を起こします。 通常、通常の条件下では酸化、還元、または置換反応は起こりません .

一般的な試薬と条件: Src I1の合成に使用される主な試薬には、6,7-ジメトキシキナゾリンと4-フェノキシアニリンがあります。 反応条件には、通常、溶媒としてDMSOを使用することが含まれ、反応を促進するために加熱が必要になる場合があります .

主要な生成物: 反応の主要な生成物は、Src I1そのものであり、その後、研究用途に適した高純度レベルを実現するために精製されます .

4. 科学研究への応用

Src I1は、Srcファミリーキナーゼに対する強力な阻害効果のために、科学研究で広く使用されています。いくつかの用途は次のとおりです。

作用機序

Src I1は、SrcファミリーキナーゼのATP結合部位とペプチド結合部位を競合的に阻害することで効果を発揮します。 この阻害は、下流の標的のリン酸化を防ぎ、細胞成長、分化、生存に関与するシグナル伝達経路を阻害します . Src I1の主要な分子標的には、SrcとLckキナーゼがあり、それぞれIC50値は44 nMと88 nMです .

類似化合物との比較

Src I1は、Srcファミリーキナーゼのデュアルサイト阻害においてユニークです。類似化合物には以下が含まれます。

Src I1は、Srcファミリーキナーゼを阻害する高い選択性と効力を備えているため、キナーゼ研究において貴重なツールとなっています .

特性

IUPAC Name |

6,7-dimethoxy-N-(4-phenoxyphenyl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3/c1-26-20-12-18-19(13-21(20)27-2)23-14-24-22(18)25-15-8-10-17(11-9-15)28-16-6-4-3-5-7-16/h3-14H,1-2H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWVGXGXHPOEPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363056 | |

| Record name | Src Kinase Inhibitor I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179248-59-0 | |

| Record name | Src Kinase Inhibitor I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 179248-59-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。